molecular formula C16H21BrN2OS B14377172 4-(4-Methoxyphenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrobromide CAS No. 88654-47-1

4-(4-Methoxyphenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrobromide

Cat. No.: B14377172
CAS No.: 88654-47-1
M. Wt: 369.3 g/mol
InChI Key: UIZZJPMWKZKFJP-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrobromide is a complex organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrobromide typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl derivatives and 1-methylpiperidine. The thiazole ring is usually formed through cyclization reactions involving sulfur-containing reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiazole ring.

    Reduction: Reduction reactions could target the thiazole ring or the piperidine moiety.

    Substitution: Substitution reactions might occur at the aromatic ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound could be studied for its potential biological activity. It might interact with specific enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. It might exhibit pharmacological properties such as anti-inflammatory, analgesic, or antimicrobial effects.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrobromide would depend on its specific interactions with molecular targets. It might bind to certain proteins or enzymes, altering their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole
  • 4-(4-Methoxyphenyl)-2-(1-methylpiperidin-4-yl)-1,3-oxazole
  • 4-(4-Methoxyphenyl)-2-(1-methylpiperidin-4-yl)-1,3-imidazole

Uniqueness

The uniqueness of 4-(4-Methoxyphenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrobromide lies in its specific combination of functional groups and ring structures. This might confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

88654-47-1

Molecular Formula

C16H21BrN2OS

Molecular Weight

369.3 g/mol

IUPAC Name

4-(4-methoxyphenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrobromide

InChI

InChI=1S/C16H20N2OS.BrH/c1-18-9-7-13(8-10-18)16-17-15(11-20-16)12-3-5-14(19-2)6-4-12;/h3-6,11,13H,7-10H2,1-2H3;1H

InChI Key

UIZZJPMWKZKFJP-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=NC(=CS2)C3=CC=C(C=C3)OC.Br

Origin of Product

United States

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